3-Ethyl-5-isopropoxybenzoic acid
Description
3-Ethyl-5-isopropoxybenzoic acid is a substituted benzoic acid derivative with the molecular formula $ \text{C}{12}\text{H}{16}\text{O}_{3} $. Its structure features:
- A carboxylic acid group (-COOH) at position 1 of the benzene ring.
- An ethyl group (-CH$2$CH$3$) at position 3.
- An isopropoxy group (-OCH(CH$3$)$2$) at position 4.
Its acidity (pKa) is likely lower than unsubstituted benzoic acid (pKa ~4.2) due to electron-donating effects of the ethyl and isopropoxy groups, which destabilize the deprotonated form.
Properties
IUPAC Name |
3-ethyl-5-propan-2-yloxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-4-9-5-10(12(13)14)7-11(6-9)15-8(2)3/h5-8H,4H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKBFEXMPYAPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)OC(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401270173 | |
| Record name | Benzoic acid, 3-ethyl-5-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401270173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369828-33-0 | |
| Record name | Benzoic acid, 3-ethyl-5-(1-methylethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1369828-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3-ethyl-5-(1-methylethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401270173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-isopropoxybenzoic acid typically involves the alkylation of a benzoic acid derivative. One common method is the Friedel-Crafts alkylation, where benzoic acid is reacted with ethyl chloride and isopropyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5-isopropoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Formation of 3-ethyl-5-isopropoxybenzaldehyde or this compound.
Reduction: Formation of 3-ethyl-5-isopropoxybenzyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Scientific Research Applications
3-Ethyl-5-isopropoxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-isopropoxybenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl (E)-3-(1,3-Benzodioxol-5-yl)acrylate
Key Differences :
| Property | 3-Ethyl-5-isopropoxybenzoic Acid | Ethyl (E)-3-(1,3-Benzodioxol-5-yl)acrylate |
|---|---|---|
| Functional Groups | Carboxylic acid | Ethyl ester |
| Substituents | Ethyl, isopropoxy | Benzodioxol (fused ring), acrylate |
| Polarity | Higher (due to -COOH) | Lower (ester group) |
| Acidity | Moderate (pKa ~5–6*) | Non-acidic (ester lacks -COOH) |
| Applications | Potential pharmaceutical intermediate | Likely used in fragrances or polymers |
Structural Insights :
- The benzodioxol group in introduces a rigid, electron-rich aromatic system, whereas the ethyl and isopropoxy groups in the target compound provide steric bulk without fused-ring conjugation.
- The ester group in reduces hydrogen-bonding capacity compared to the carboxylic acid in the target compound, impacting solubility and reactivity.
Ethyl 3-Hydroxy-5-methylbenzoate
Key Differences :
| Property | This compound | Ethyl 3-Hydroxy-5-methylbenzoate |
|---|---|---|
| Functional Groups | Carboxylic acid | Ester, phenol (-OH) |
| Substituents | Ethyl, isopropoxy | Hydroxy, methyl |
| Acidity | Moderate (pKa ~5–6*) | Phenol (pKa ~10) and ester (non-acidic) |
| Solubility | Lower water solubility | Higher water solubility (due to -OH) |
| Reactivity | Susceptible to decarboxylation | Ester hydrolysis or phenolic oxidation |
Structural Insights :
- The hydroxy group in acts as a strong electron-withdrawing group when deprotonated, contrasting with the electron-donating isopropoxy group in the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
